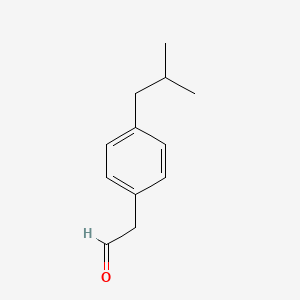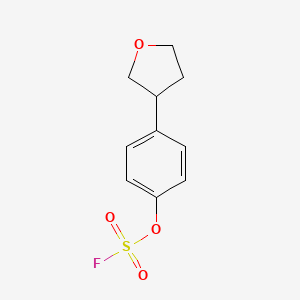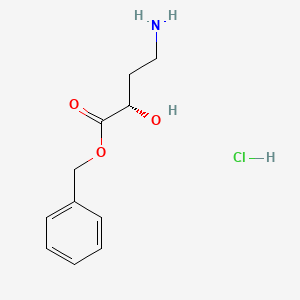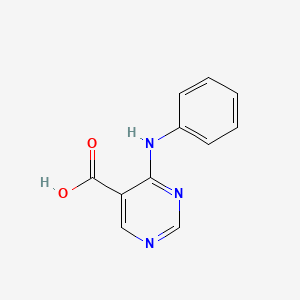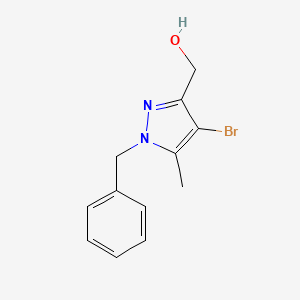
(1-benzyl-4-bromo-5-methyl-1H-pyrazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-benzyl-4-bromo-5-methyl-1H-pyrazol-3-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to the pyrazole ring, along with a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-4-bromo-5-methyl-1H-pyrazol-3-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. This reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.
Methanol Group Addition:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or the methanol group to a methyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition: The compound can participate in addition reactions, particularly at the double bonds of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in the presence of a base.
Addition: Electrophiles such as halogens (Br2, Cl2) or acids (HCl, HBr) under controlled conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dehalogenated compounds, alcohols.
Substitution: Substituted pyrazoles with various functional groups.
Addition: Halogenated or protonated pyrazoles.
Scientific Research Applications
Chemistry
(1-benzyl-4-bromo-5-methyl-1H-pyrazol-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It is used in the development of new therapeutic agents.
Medicine
The compound is investigated for its potential use in drug discovery and development. Its derivatives are explored for their efficacy in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-benzyl-4-bromo-5-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 4-bromo-5-cyano-1-methyl-1H-pyrazole-3-yl)methyl methylcarbamate
- 4-bromo-5-cyano-1-methyl-1H-pyrazole-3-yl)methyl tert-butylcarbamate
Uniqueness
(1-benzyl-4-bromo-5-methyl-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl, bromine, and methanol groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H13BrN2O |
|---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
(1-benzyl-4-bromo-5-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C12H13BrN2O/c1-9-12(13)11(8-16)14-15(9)7-10-5-3-2-4-6-10/h2-6,16H,7-8H2,1H3 |
InChI Key |
WZHBLVJPZKVRQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


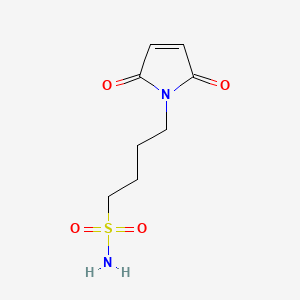
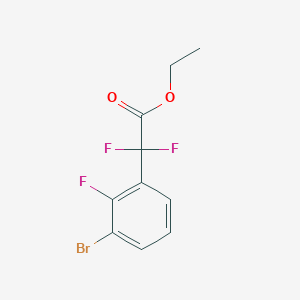

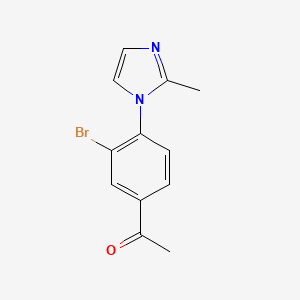
![2-[(Quinolin-6-ylmethyl)amino]pentanoic acid](/img/structure/B13551770.png)


![2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}aceticacidhydrochloride](/img/structure/B13551782.png)
![N-[(2-chlorophenyl)methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13551787.png)
